
4,4'-Bis(3-bromopropyl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(3-bromopropyl)-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units connected via a 3-bromopropyl linker. It is widely used in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine typically involves the bromination of 4,4’-bis(propyl)-2,2’-bipyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
化学反应分析
Types of Reactions: 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding bipyridine oxides.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azido-bipyridine, thiol-bipyridine, and alkoxy-bipyridine derivatives.
Oxidation Reactions: Products include bipyridine oxides.
Reduction Reactions: Products include reduced bipyridine derivatives.
科学研究应用
4,4’-Bis(3-bromopropyl)-2,2’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is used in the design of molecular probes and sensors for detecting metal ions and other analytes in biological systems.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.
作用机制
The mechanism of action of 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine largely depends on its role as a ligand. When it forms complexes with metal ions, it can influence the electronic properties and reactivity of the metal center. This can lead to various catalytic activities, such as facilitating redox reactions or promoting the formation of specific products in organic synthesis. The bipyridine units can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s behavior in different environments.
相似化合物的比较
4,4’-Bis(3-chloropropyl)-2,2’-bipyridine: Similar structure but with chlorine atoms instead of bromine.
4,4’-Bis(3-iodopropyl)-2,2’-bipyridine: Similar structure but with iodine atoms instead of bromine.
4,4’-Bis(3-methylpropyl)-2,2’-bipyridine: Similar structure but with methyl groups instead of bromine.
Uniqueness: 4,4’-Bis(3-bromopropyl)-2,2’-bipyridine is unique due to the presence of bromine atoms, which are more reactive compared to chlorine or iodine. This makes it a versatile intermediate for further functionalization and derivatization in synthetic chemistry. The bromine atoms also enhance the compound’s ability to form strong coordination bonds with metal ions, making it a valuable ligand in coordination chemistry.
属性
CAS 编号 |
191921-13-8 |
|---|---|
分子式 |
C16H18Br2N2 |
分子量 |
398.13 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-2-[4-(3-bromopropyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C16H18Br2N2/c17-7-1-3-13-5-9-19-15(11-13)16-12-14(4-2-8-18)6-10-20-16/h5-6,9-12H,1-4,7-8H2 |
InChI 键 |
FQASHXSEOIKAFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1CCCBr)C2=NC=CC(=C2)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


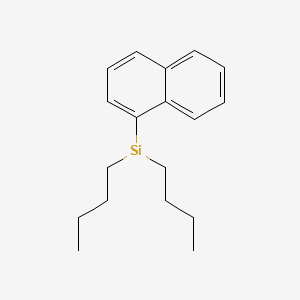
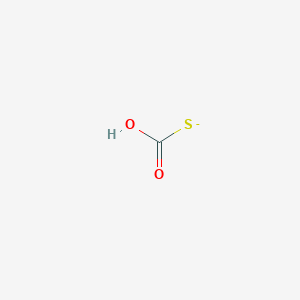
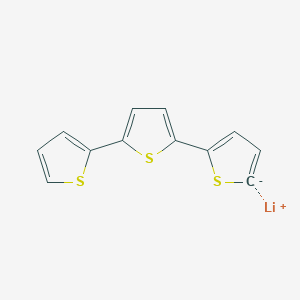
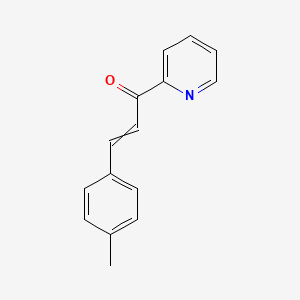
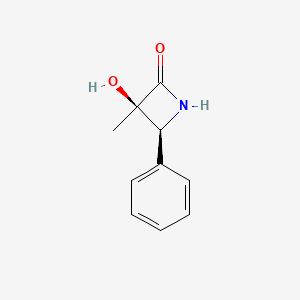

![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)
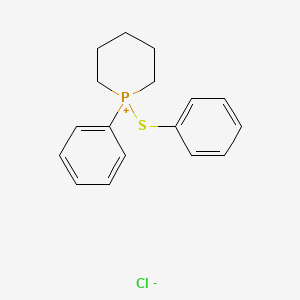
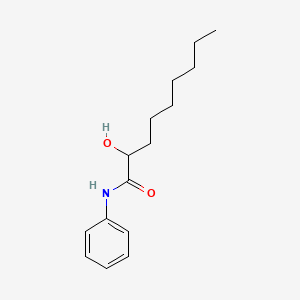
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

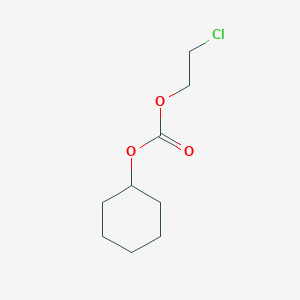
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
